N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound characterized by the presence of a chloro, trifluoromethyl, and cyanoacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. For instance, the reaction can be performed in a polar solvent such as dimethylformamide (DMF) at temperatures ranging from 50°C to 90°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids or amides.
Scientific Research Applications
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyano group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide.
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the trifluoromethyl and cyano groups can enhance the compound’s stability and biological activity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSGTGPZKQTDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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